4-ethyl-5-methyl-2-[(tricyclo[3.3.1.1~3,7~]dec-1-ylacetyl)amino]thiophene-3-carboxamide
Overview
Description
4-ethyl-5-methyl-2-[(tricyclo[3311~3,7~]dec-1-ylacetyl)amino]thiophene-3-carboxamide is a complex organic compound that features a unique combination of a tricyclo[3311~3,7~]decane structure and a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethyl-5-methyl-2-[(tricyclo[3.3.1.1~3,7~]dec-1-ylacetyl)amino]thiophene-3-carboxamide typically involves multiple steps:
Formation of the Tricyclo[3.3.1.1~3,7~]decane Core: This can be achieved through a Diels-Alder reaction between cyclopentadiene and a suitable dienophile, followed by hydrogenation.
Acetylation: The tricyclo[3.3.1.1~3,7~]decane core is then acetylated using acetic anhydride in the presence of a catalyst such as sulfuric acid.
Thiophene Ring Formation: The thiophene ring is synthesized separately through the reaction of butane-2,3-dione with elemental sulfur.
Amidation: The final step involves the coupling of the acetylated tricyclo[3.3.1.1~3,7~]decane with the thiophene carboxylic acid derivative in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors for the Diels-Alder reaction and hydrogenation steps, as well as the development of more efficient catalysts for the acetylation and amidation reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The thiophene ring can undergo oxidation to form sulfoxides or sulfones.
Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol.
Substitution: The ethyl and methyl groups on the thiophene ring can be substituted with other functional groups through electrophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Halogens (e.g., bromine) or nitro groups can be introduced using reagents like bromine or nitric acid.
Major Products
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Alcohol derivatives of the acetyl group.
Substitution: Halogenated or nitrated thiophene derivatives.
Scientific Research Applications
4-ethyl-5-methyl-2-[(tricyclo[331
Medicinal Chemistry: It can be explored as a potential drug candidate due to its unique structure, which may interact with biological targets in novel ways.
Materials Science: The compound’s rigid tricyclo[3.3.1.1~3,7~]decane core can impart desirable mechanical properties to polymers or other materials.
Chemical Biology: It can be used as a probe to study the interactions of thiophene-containing compounds with biological systems.
Mechanism of Action
The mechanism of action of 4-ethyl-5-methyl-2-[(tricyclo[3.3.1.1~3,7~]dec-1-ylacetyl)amino]thiophene-3-carboxamide would depend on its specific application. In medicinal chemistry, it may act by binding to a specific protein or enzyme, thereby modulating its activity. The tricyclo[3.3.1.1~3,7~]decane core could provide a rigid scaffold that positions the thiophene ring and other functional groups in an optimal orientation for interaction with the target.
Comparison with Similar Compounds
Similar Compounds
4-ethyl-5-methyl-2-[(adamantylacetyl)amino]thiophene-3-carboxamide: Similar structure but with an adamantane core instead of tricyclo[3.3.1.1~3,7~]decane.
4-ethyl-5-methyl-2-[(norbornylacetyl)amino]thiophene-3-carboxamide: Features a norbornane core.
Uniqueness
The uniqueness of 4-ethyl-5-methyl-2-[(tricyclo[3.3.1.1~3,7~]dec-1-ylacetyl)amino]thiophene-3-carboxamide lies in its tricyclo[3.3.1.1~3,7~]decane core, which provides a distinct three-dimensional structure that can influence its chemical reactivity and interactions with biological targets.
Properties
IUPAC Name |
2-[[2-(1-adamantyl)acetyl]amino]-4-ethyl-5-methylthiophene-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N2O2S/c1-3-15-11(2)25-19(17(15)18(21)24)22-16(23)10-20-7-12-4-13(8-20)6-14(5-12)9-20/h12-14H,3-10H2,1-2H3,(H2,21,24)(H,22,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSMQBUGUWKHYTJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(SC(=C1C(=O)N)NC(=O)CC23CC4CC(C2)CC(C4)C3)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901125393 | |
Record name | 4-Ethyl-5-methyl-2-[(2-tricyclo[3.3.1.13,7]dec-1-ylacetyl)amino]-3-thiophenecarboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901125393 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
676153-54-1 | |
Record name | 4-Ethyl-5-methyl-2-[(2-tricyclo[3.3.1.13,7]dec-1-ylacetyl)amino]-3-thiophenecarboxamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=676153-54-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Ethyl-5-methyl-2-[(2-tricyclo[3.3.1.13,7]dec-1-ylacetyl)amino]-3-thiophenecarboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901125393 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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